N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
“N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also has a methoxyphenyl group, which can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a cyclopentyl group and a methoxyphenyl group through an oxalamide linkage. The exact three-dimensional structure would need to be determined through experimental methods such as X-ray crystallography.Scientific Research Applications
Orexin Receptor Antagonism and Feeding Behavior
Research on compounds affecting orexin receptors, such as orexin-1 receptor antagonists, reveals their potential in modulating feeding behavior, arousal, stress, and drug abuse. Studies have shown that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Stress-Induced Hyperarousal
Compounds targeting orexin-1 receptors have been characterized for their ability to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting their therapeutic potential in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthetic Methodologies
The development of novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the continual advancement in synthetic chemistry, enabling the creation of diverse and complex molecules with potential biological activities (Mamedov et al., 2016).
Serotonin 5-HT1A Receptor-Biased Agonists
Research into novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives has led to the discovery of compounds acting as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates due to their robust antidepressant-like activity (Sniecikowska et al., 2019; Sniecikowska et al., 2020).
Antimicrobial and Antioxidant Activities
Compounds derived from endophytic fungi, demonstrating antimicrobial, antioxidant, and cytotoxic activities, highlight the potential of natural and synthetic compounds in addressing various biological challenges and diseases (Xiao et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing a piperidine ring and a phenyl group are often active in the central nervous system, but this is a very broad class of compounds and the exact activity would depend on the specific compound .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQTYSAMTQAGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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